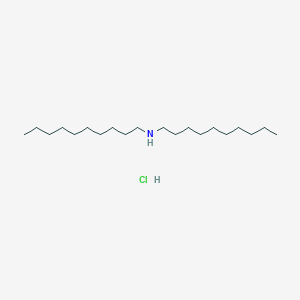
Didecylamine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecylamine, hydrochloride is an organic compound with the chemical formula C20H44ClN. It is a derivative of didecylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as a corrosion inhibitor.
準備方法
Synthetic Routes and Reaction Conditions: Didecylamine, hydrochloride can be synthesized through the reaction of didecylamine with hydrochloric acid. The reaction typically involves the following steps:
Starting Materials: Didecylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out at room temperature, where didecylamine is dissolved in an appropriate solvent such as ethanol or methanol. Hydrochloric acid is then added dropwise to the solution.
Product Formation: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions: Didecylamine, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of N-substituted amines or amides.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of primary amines or other reduced derivatives.
科学的研究の応用
Didecylamine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of didecylamine, hydrochloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It also interacts with proteins, altering their structure and function. These interactions are mediated through hydrophobic and electrostatic forces, targeting specific molecular pathways involved in cell signaling and metabolism.
類似化合物との比較
Dodecylamine, hydrochloride: Similar in structure but with a shorter alkyl chain.
Hexadecylamine, hydrochloride: Similar in structure but with a longer alkyl chain.
Octadecylamine, hydrochloride: Another similar compound with an even longer alkyl chain.
Comparison:
Didecylamine, hydrochloride: is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly effective as a surfactant and corrosion inhibitor compared to its shorter or longer chain counterparts.
特性
CAS番号 |
2486-84-2 |
|---|---|
分子式 |
C20H44ClN |
分子量 |
334.0 g/mol |
IUPAC名 |
N-decyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H43N.ClH/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3;1H |
InChIキー |
JQRYDCPSJSWQGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNCCCCCCCCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
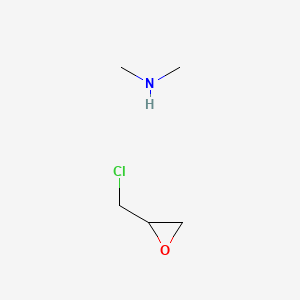
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
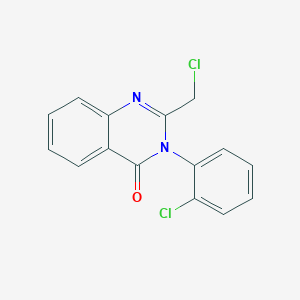
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
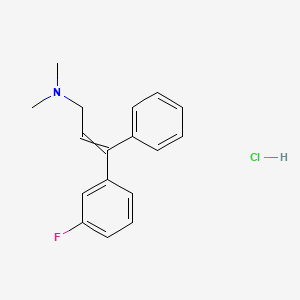
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

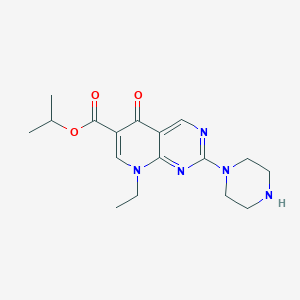

![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
